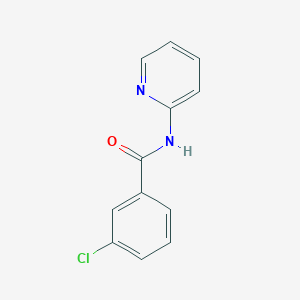
ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate, also known as ethyl phenylhydrazonopropanoate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate involves inhibition of the cyclooxygenase enzyme, which is responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, this compound 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
Studies have shown that this compound 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate can reduce the levels of inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It can also reduce the activity of myeloperoxidase, an enzyme that is involved in the production of reactive oxygen species and tissue damage during inflammation. Moreover, this compound 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate has been shown to possess antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate in lab experiments is its relatively low toxicity compared to other anti-inflammatory drugs such as aspirin and ibuprofen. However, its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, its stability under different pH conditions needs to be further investigated.
Orientations Futures
There are several future directions for the research on ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate. One potential direction is the development of new drug formulations that can improve its solubility and bioavailability. Another direction is the investigation of its potential applications in other fields such as cancer research and neurodegenerative diseases. Moreover, further studies are needed to elucidate its mechanism of action and to explore its potential interactions with other drugs.
Méthodes De Synthèse
Ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate can be synthesized through the reaction of this compound acetoacetate and phenylhydrazine in the presence of acetic acid and glacial acetic acid. The reaction yields a yellow crystalline product that can be purified through recrystallization.
Applications De Recherche Scientifique
Ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs for the treatment of inflammation-related diseases.
Propriétés
IUPAC Name |
ethyl 3-(4-oxo-3H-phthalazin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-18-12(16)8-7-11-9-5-3-4-6-10(9)13(17)15-14-11/h3-6H,2,7-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUBHVNGSJZFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NNC(=O)C2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5788242.png)
![methyl 4-{[(N-benzoylglycyl)oxy]methyl}benzoate](/img/structure/B5788243.png)
![N-[2-(difluoromethoxy)phenyl]-5-nitro-2-furamide](/img/structure/B5788249.png)

![N'-[(2,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5788282.png)

![methyl {[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5788298.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5788306.png)

![1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5788326.png)
![N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine](/img/structure/B5788332.png)